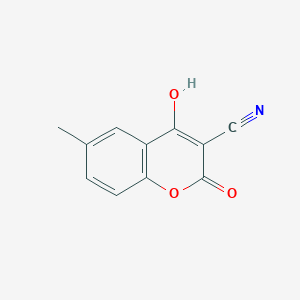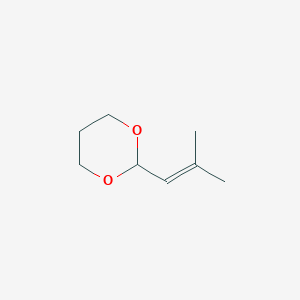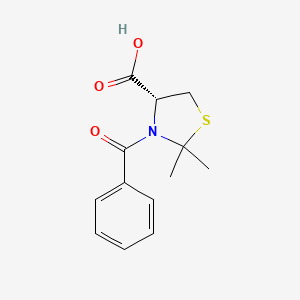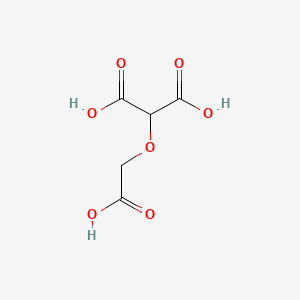![molecular formula C10H16O3SSi B14625117 Trimethoxy[(phenylsulfanyl)methyl]silane CAS No. 57557-71-8](/img/structure/B14625117.png)
Trimethoxy[(phenylsulfanyl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[(phenylsulfanyl)methyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a phenylsulfanyl methyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[(phenylsulfanyl)methyl]silane typically involves the reaction of phenylsulfanyl methyl chloride with trimethoxysilane in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[(phenylsulfanyl)methyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane with a phenylsulfanyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfanyl silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethoxy[(phenylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trimethoxy[(phenylsulfanyl)methyl]silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property makes it an excellent coupling agent for bonding organic and inorganic materials. The phenylsulfanyl group provides additional functionality, allowing for further chemical modifications and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler organosilicon compound with three methoxy groups bonded to a silicon atom.
Trimethoxyphenylsilane: Similar to Trimethoxy[(phenylsulfanyl)methyl]silane but with a phenyl group instead of a phenylsulfanyl group.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a phenylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group allows for additional chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
57557-71-8 |
|---|---|
Molecular Formula |
C10H16O3SSi |
Molecular Weight |
244.38 g/mol |
IUPAC Name |
trimethoxy(phenylsulfanylmethyl)silane |
InChI |
InChI=1S/C10H16O3SSi/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
LNFLHMIDHBXAKN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CSC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)






![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)

![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
